molecular formula C17H24ClFN2O B5030144 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide

1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide

Cat. No. B5030144
M. Wt: 326.8 g/mol
InChI Key: VXKBPBCYEVQTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. This compound belongs to the class of piperidinecarboxamide derivatives, which are known for their analgesic and anti-inflammatory properties.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has been studied extensively for its potential use in treating various medical conditions, including chronic pain, neuropathic pain, and inflammation. It has been shown to have analgesic and anti-inflammatory effects in animal models of these conditions. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms. It has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide is not fully understood, but it is believed to act on the opioid and cannabinoid systems in the brain. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has been shown to bind to the mu-opioid receptor and the cannabinoid CB1 receptor, which are both involved in pain perception and addiction. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide may also act on other neurotransmitter systems, such as the dopamine and serotonin systems, to produce its effects.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. It has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has several advantages for use in lab experiments. It has a high potency and selectivity for the mu-opioid and cannabinoid CB1 receptors, which makes it a useful tool for studying these systems. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide also has a low potential for abuse and dependence, which makes it a safer alternative to other opioids and cannabinoids. However, 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has several limitations for use in lab experiments. It is a synthetic compound that requires careful control of reaction conditions and purification steps to obtain a pure product. It also has limited solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems in the brain. Another direction is to study its potential use in treating other medical conditions, such as anxiety and depression. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide may also have potential as a tool for studying the neurobiology of addiction and withdrawal. Finally, future research could focus on developing new analogs of 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide with improved potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide involves a series of chemical reactions, starting with the reaction of 2-chloro-6-fluorobenzyl chloride with isobutylamine to form 1-(2-chloro-6-fluorobenzyl)-N-isobutylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide. The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O/c1-12(2)10-20-17(22)13-6-8-21(9-7-13)11-14-15(18)4-3-5-16(14)19/h3-5,12-13H,6-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKBPBCYEVQTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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